molecular formula C20H19F2N3O3S B2364120 8-((2,4-Difluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1215658-02-8

8-((2,4-Difluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2364120
CAS RN: 1215658-02-8
M. Wt: 419.45
InChI Key: QAIMHZMPNSHANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((2,4-Difluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C20H19F2N3O3S and its molecular weight is 419.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds with similar structural motifs, particularly those incorporating triazole, piperidine, and sulfonamide moieties, have been synthesized and evaluated for their antimicrobial activities. For instance, a study by Dalloul et al. (2017) on a series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes showed significant antimicrobial activity against several microbial strains. This suggests that the compound could potentially be synthesized and evaluated in a similar context for its antimicrobial properties, contributing to the development of new antimicrobial agents (Dalloul et al., 2017).

Environmental Persistence and Toxicity

Related research on perfluoroalkyl acids (PFAAs) and their derivatives, including sulfonates, highlights concerns about environmental persistence and potential toxicity. These compounds are used in various industrial and consumer products and have been found in humans and wildlife, prompting research into their effects and mechanisms of action. Studies such as those by Lau et al. (2004) provide insights into the developmental toxicity of similar compounds, suggesting areas of investigation for assessing the environmental impact and safety of new chemical entities (Lau et al., 2004).

Removal from Environmental Matrices

Given the environmental concerns associated with PFAAs and their derivatives, significant effort has been directed towards developing methods for their removal from water and other matrices. Research by Wang et al. (2016) on the use of covalent triazine-based frameworks for the adsorption and removal of PFAAs from aqueous solutions demonstrates the potential for applying innovative materials science approaches to mitigate the environmental impacts of such compounds. This area of research could be relevant for assessing and managing the environmental presence of "8-((2,4-Difluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" and structurally related chemicals (Wang et al., 2016).

properties

IUPAC Name

8-(2,4-difluorophenyl)sulfonyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3S/c1-13-2-4-14(5-3-13)18-19(26)24-20(23-18)8-10-25(11-9-20)29(27,28)17-7-6-15(21)12-16(17)22/h2-7,12H,8-11H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIMHZMPNSHANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((2,4-Difluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

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